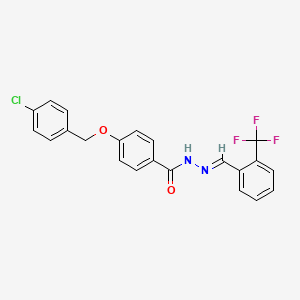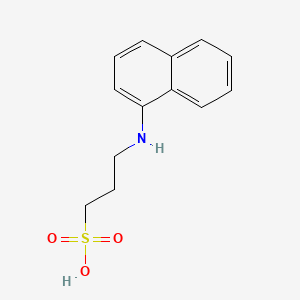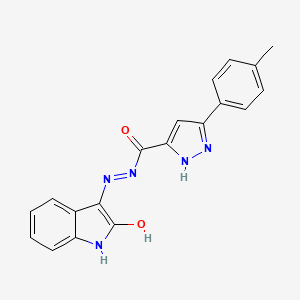
(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes an indolinone moiety, a pyrazole ring, and a carbohydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 2-oxoindoline-3-carbaldehyde with 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. The scalability of the synthesis process is crucial for potential commercial applications.
化学反应分析
Types of Reactions
(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(E)-N’-(2-oxoindolin-3-ylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-N’-(2-oxoindolin-3-ylidene)-3-(m-tolyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable molecule for targeted research and applications.
属性
分子式 |
C19H15N5O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-10,20,26H,1H3,(H,21,22) |
InChI 键 |
QUOBJJGZOKWLBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


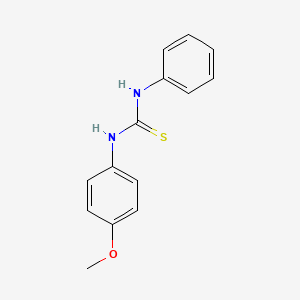
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
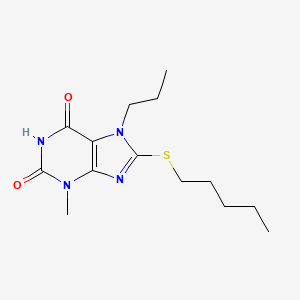

![2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate](/img/structure/B12000807.png)
![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12000810.png)
